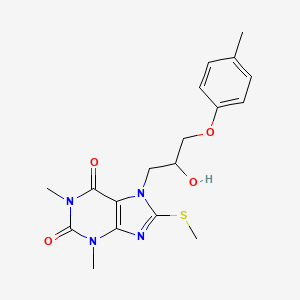
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 941916-72-9 , belongs to the class of purine derivatives. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H27N5O5 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 941916-72-9 |
Structural Characteristics
The compound features a complex structure that includes a purine base modified with various functional groups, contributing to its biological activity. The presence of hydroxyl and methylthio groups is significant for its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of purine compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. The structural modifications in this compound may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Properties : Compounds similar to this one have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Some studies have shown that purine derivatives possess antimicrobial properties, potentially effective against a range of bacterial and fungal pathogens.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Kinases : The presence of the purine structure allows for competitive inhibition of ATP-binding sites in kinases, which are often overactive in cancer cells.
- Modulation of Signaling Pathways : By affecting pathways such as MAPK and PI3K/Akt, this compound may alter cell survival and proliferation signals.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to inhibit COX enzymes in vitro. It showed a dose-dependent inhibition with an IC50 value comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory conditions.
Study 3: Antimicrobial Testing
This compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
Propriétés
IUPAC Name |
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11-5-7-13(8-6-11)26-10-12(23)9-22-14-15(19-17(22)27-4)20(2)18(25)21(3)16(14)24/h5-8,12,23H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMASDCIHOVKQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














